4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO5/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-3-5-13(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDQZDUAWTWSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethanol and a suitable base.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves a coupling reaction to attach the phenoxy methyl group to the benzoic acid moiety, often using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-[(2-Ethoxy-4-carboxy-6-iodophenoxy)methyl]benzoic acid.
Reduction: 4-[(2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)methyl]benzoic acid.
Substitution: 4-[(2-Ethoxy-4-azido-6-iodophenoxy)methyl]benzoic acid.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, facilitating further synthetic transformations.
- Material Development : It is also utilized in developing new materials due to its specific chemical reactivity and structural properties.
Biology
- Enzyme Interaction Studies : The compound is employed in studying enzyme interactions, acting as a probe in biochemical assays. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways and mechanisms.
- Biochemical Assays : It can be used to investigate cellular responses and metabolic pathways influenced by oxidative stress and inflammation.
Medicine
- Drug Development : 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid is under investigation for its potential therapeutic applications. It may serve as a precursor for pharmaceutical compounds targeting various diseases.
- Pharmaceutical Intermediates : The compound's unique structure allows it to be modified into other biologically active molecules, enhancing its utility in medicinal chemistry.
Industry
- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals that find applications in various sectors, including agriculture and materials science.
- Synthesis of Complex Molecules : Its role as an intermediate in synthetic pathways allows for the efficient production of complex chemical entities required in different industries.
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Structural Analog Overview
The compound shares structural similarities with several derivatives, primarily differing in halogen substitution (iodo vs. bromo), alkoxy groups (ethoxy vs. methoxy), or the position of the benzoic acid substituent. Below is a detailed comparison of key analogs:
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
Halogen Substitution (Iodo vs. Bromo): Iodine in the target compound enables participation in transition metal-catalyzed reactions (e.g., Ullmann or Sonogashira couplings), whereas bromine in analogs like CAS 426231-89-2 is more suited for nucleophilic substitutions . Iodine’s larger atomic radius may influence steric interactions in binding applications.
Alkoxy Groups (Ethoxy vs. Methoxy analogs (e.g., CAS 429625-86-5) are smaller, favoring tighter packing in crystalline structures.
Positional Isomerism (3- vs. 4-Substituted Benzoic Acid):
- The 4-substituted target compound may exhibit distinct electronic effects compared to its 3-substituted isomer (CAS 429625-86-5), altering acidity (pKa) and hydrogen-bonding capacity .
Functional Group Variations (Benzoic Acid vs. Ester):
- Ester derivatives (e.g., CAS 478064-33-4) are more hydrolytically stable than carboxylic acids, making them preferable in prodrug formulations .
Biological Activity
4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid, with the molecular formula C17H15IO5, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy methyl benzoic acid structure. This unique configuration contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Interaction : The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
- Receptor Modulation : The phenyl ring and its substituents can interact with receptor sites, influencing signaling pathways related to oxidative stress and inflammation.
Antioxidant Properties
Research indicates that the compound exhibits antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
Anti-inflammatory Effects
Studies have suggested that this compound can inhibit inflammatory pathways, making it a candidate for further investigation in therapeutic applications for inflammatory diseases.
Antitumor Activity
Preliminary studies have shown that this compound may possess antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound. The results are summarized in Table 1:
| Study Reference | Cell Line | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Antitumor |
| Study B | HepG2 | 12.5 | Antitumor |
| Study C | LNCaP | 20.0 | Antitumor |
Case Studies
Case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Case Study 2 : Research on HepG2 liver cancer cells demonstrated that the compound induced apoptosis, further supporting its antitumor activity.
Comparative Analysis
When compared to similar compounds, such as 4-[(2-Methoxy-4-formyl-6-bromophenoxy)methyl]benzoic acid and 4-[(2-Ethoxy-4-formyl-6-chlorophenoxy)methyl]benzoic acid, the presence of iodine in this compound enhances its reactivity and biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Etherification : Coupling 2-ethoxy-4-formyl-6-iodophenol with a bromomethyl benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 45–60°C).
- Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid group during synthesis, followed by acidic cleavage (e.g., TFA) .
- Key Reaction Parameters : Optimize temperature (45–60°C), solvent polarity, and catalyst selection to improve yields (reported up to quantitative in some cases) .
Q. How can researchers characterize the structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns and functional groups (e.g., formyl proton at δ ~9.8–10.0 ppm) .
- Chromatography : TLC (Rf values in hexane/EtOH systems) and HPLC for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₆IO₅: ~477 g/mol) .
Q. What are the primary biological or chemical applications explored for this compound?
- Research Applications :
- Chemical Probes : Used to study reaction mechanisms (e.g., iodine-mediated coupling reactions) .
- Biological Screening : Investigated for antimicrobial or enzyme-inhibitory activity via in vitro assays (e.g., MIC testing against bacterial strains) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity?
- Methodology :
- Comparative Analysis : Replicate reactions under varying conditions (e.g., solvent, temperature) from literature protocols .
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates or side products (e.g., deiodination or formyl oxidation) .
- Statistical Optimization : Apply DOE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, reaction time) .
Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?
- Approaches :
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .
- Derivatization : Synthesize methyl/ethyl esters or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins for controlled release in biological media .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Computational Tools :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) based on the formyl and iodine groups’ electrophilicity .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using MOE or RDKit .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Validation Steps :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out false negatives/positives .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
